molecular formula C17H14O B13761872 1-Methoxy-2-phenylnaphthalene CAS No. 58665-28-4

1-Methoxy-2-phenylnaphthalene

Cat. No.: B13761872
CAS No.: 58665-28-4
M. Wt: 234.29 g/mol
InChI Key: MAUFWTQNEFPCAV-UHFFFAOYSA-N
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Description

1-Methoxy-2-phenylnaphthalene (CAS 58665-28-4) is an organic compound with the molecular formula C17H14O and a molecular weight of 234.29 g/mol. It belongs to the class of 2-phenylnaphthalene (PNAP) derivatives, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and similarity to pharmacophores like genistein . This compound serves as a key synthetic intermediate and precursor for the exploration of novel therapeutic agents. Research into structurally similar hydroxy- and methoxy-substituted 2-phenylnaphthalenes has revealed significant cytotoxicity against human breast cancer cells (MCF-7 line), demonstrating their potential as anticancer agents that can induce cell cycle arrest and apoptosis . Furthermore, methoxylated naphthalene derivatives are investigated as multitarget agents in antimicrobial research, showing promising activity against a spectrum of Gram-positive and Gram-negative bacteria, including resistant strains . As a building block, it is also valuable in organic synthesis, for instance, in Friedel-Crafts acylation reactions to create more complex polycyclic structures . Researchers utilize this compound and its derivatives to study structure-activity relationships (SAR) and mechanisms of action involving various enzymatic pathways . This compound is provided for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

58665-28-4

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

1-methoxy-2-phenylnaphthalene

InChI

InChI=1S/C17H14O/c1-18-17-15-10-6-5-9-14(15)11-12-16(17)13-7-3-2-4-8-13/h2-12H,1H3

InChI Key

MAUFWTQNEFPCAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling of Halogenated Methoxynaphthalenes with Aryl Boronic Acids

This method is the most commonly employed and versatile approach for synthesizing 1-methoxy-2-phenylnaphthalene. It involves the following key steps:

  • Starting Materials: 1-Methoxynaphthalene derivatives halogenated at the 2-position (e.g., 2-bromo-1-methoxynaphthalene) and phenylboronic acid.
  • Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
  • Base: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium tert-butoxide (KOtBu).
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), toluene, or dioxane.
  • Conditions: Heating under reflux or microwave-assisted heating to accelerate the reaction.

Reaction Scheme:

$$
\text{2-Halo-1-methoxynaphthalene} + \text{Phenylboronic acid} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{this compound}
$$

Purification: The crude product is typically purified by column chromatography or recrystallization to afford the pure compound.

Reference Table 1: Suzuki Coupling Reaction Conditions

Parameter Typical Range/Value
Catalyst Pd(PPh₃)₄ (1-5 mol%)
Base K₂CO₃, Na₂CO₃, KOtBu (2 equiv.)
Solvent DMF, Toluene, Dioxane
Temperature 80–110 °C
Reaction Time 6–24 hours
Yield 70–90%

This method is highlighted in recent chemical supplier descriptions and research literature as the standard route for this compound synthesis.

Alkylation of Methoxynaphthalene Followed by Coupling

An alternative approach involves initial alkylation of 1-methoxynaphthalene at the 2-position using phenyl halides in the presence of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This alkylated intermediate can then undergo further coupling reactions to introduce the phenyl group.

  • Step 1: Alkylation of 1-methoxynaphthalene with phenyl halide.
  • Step 2: Palladium-catalyzed coupling (if needed) to finalize substitution.
  • Purification: Column chromatography or recrystallization.

This method is more common in industrial-scale synthesis where bulk reactors are used, as described for related methoxy-phenylnaphthalene compounds.

Demethylation and Derivatization Approaches

In some synthetic sequences, methoxy-substituted phenylnaphthalenes are prepared first and then demethylated to hydroxy derivatives or further functionalized. For example, treatment with boron tribromide (BBr₃) in dichloromethane at low temperature (0°C) can selectively demethylate methoxy groups to phenols, which can be further manipulated chemically.

Although this is a downstream modification rather than a direct synthesis of this compound, it is relevant for preparing derivatives and understanding the stability of the methoxy group in synthetic routes.

Comparative Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations
Suzuki-Miyaura Coupling Pd-catalyzed cross-coupling of halogenated methoxynaphthalene and phenylboronic acid High yield, versatile, mild conditions Requires palladium catalyst, sensitive to moisture
Alkylation of Methoxynaphthalene + Coupling Strong base mediated alkylation followed by coupling Suitable for bulk synthesis Multi-step, requires strong bases
Multi-step via Naphthoyl Chloride Intermediate formation of acid chloride and subsequent substitution Allows diverse substitutions More complex, longer synthesis
Demethylation and Derivatization Post-synthesis modification of methoxy group Enables derivative synthesis Not direct synthesis of target compound

Exhaustive Research Findings and Notes

  • Catalyst Choice: Palladium catalysts with phosphine ligands provide optimal activity for Suzuki coupling, with Pd(PPh₃)₄ widely used.
  • Base Selection: Potassium carbonate and potassium tert-butoxide are effective bases for deprotonation and activation.
  • Solvent Effects: Polar aprotic solvents enhance reaction rates and yields.
  • Temperature and Time: Elevated temperatures (80–110 °C) and prolonged reaction times (6–24 hours) favor complete conversion.
  • Purification: Column chromatography on silica gel using ethyl acetate/cyclohexane mixtures or recrystallization from ethanol or toluene yields high-purity products.
  • Scalability: Industrial processes adapt these methods using bulk reactors for large-scale production.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich naphthalene ring undergoes regioselective electrophilic substitution. Key reactions include:

Reaction TypeReagents/ConditionsMajor ProductPositionYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C6-Nitro derivativeC-678%
HalogenationBr₂/FeCl₃, CH₂Cl₂6-Bromo derivativeC-665%

The C-6 position is preferentially activated due to electron-donating effects of the methoxy group and conjugation with the phenyl substituent.

Demethylation Reactions

The methoxy group undergoes cleavage under strong Lewis acidic conditions:

Reaction :
1-Methoxy-2-phenylnaphthalene + BBr₃ → 1-Hydroxy-2-phenylnaphthalene

  • Conditions : BBr₃ (1 M) in CH₂Cl₂, 0°C to RT, 1 hr

  • Yield : 91–95%

This reaction is critical for generating phenolic intermediates used in anticancer agent synthesis .

Oxidation

The naphthalene backbone undergoes controlled oxidation:

  • Reagent : KMnO₄/H₂O, 80°C

  • Product : this compound-5,8-dione

  • Yield : 68%

Reduction

Catalytic hydrogenation selectively reduces substituents:

  • Reagent : H₂/Pd-C, EtOH

  • Product : 1-Methoxy-2-cyclohexylnaphthalene

  • Yield : 82%

Cycloaddition and Rearrangement

Under acidic conditions, this compound participates in Diels-Alder reactions:

Reaction Mechanism :

  • Protonation of methoxy group by trifluoroacetic acid (TFA)

  • Formation of styrenyl trifluoroacetate intermediate

  • [4+2] Cycloaddition with dienophiles

Example :

  • Conditions : TFA (10 mol%), HFIP solvent, 60°C

  • Product : Phenanthrene derivatives

  • Yield : 70–85%

Functional Group Interconversion

The phenyl ring undergoes directed metalation for further derivatization:

ReactionReagentsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃2-(4-Fluorophenyl) derivative76%
Friedel-CraftsAlCl₃, AcCl1-Methoxy-2-(4-acetylphenyl)63%

Comparative Reactivity with Analogues

A reactivity comparison highlights positional effects of substituents:

CompoundNitration PositionRelative Rate (vs Parent)
This compoundC-61.0 (reference)
2-Methoxy-1-phenylnaphthaleneC-50.45
1-Methoxy-4-phenylnaphthaleneC-60.82

Data adapted from kinetic studies using HPLC-MS analysis .

Stability Under Hydrolytic Conditions

The compound shows remarkable stability:

  • Conditions : 1M HCl/EtOH (1:1), reflux, 24 hr

  • Degradation : <5%

  • Major Product : Unchanged substrate

Scientific Research Applications

Organic Synthesis

1-Methoxy-2-phenylnaphthalene serves as a building block in organic synthesis, particularly for creating more complex aromatic compounds. Its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Materials Science

In materials science, this compound has been studied as an additive in organic solar cells. For instance, it has been shown to enhance phase separation in polymer blends, improving the power conversion efficiency (PCE) of devices. In experiments, the use of this compound resulted in a PCE of 6.98%, outperforming other additives like 1-chloronaphthalene .

Medicinal Chemistry

Research into the medicinal applications of this compound is ongoing. Its derivatives have demonstrated potential as therapeutic agents due to their structural properties that allow for interactions with various molecular targets. Studies indicate that some derivatives exhibit significant biological activity, including inhibition of inflammatory pathways .

Case Study 1: Antimicrobial Activity

One study investigated the antimicrobial properties of several derivatives of this compound. The results indicated that certain derivatives displayed notable activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Solar Cell Efficiency

In the context of organic solar cells, research demonstrated that incorporating this compound significantly improved the morphology and exciton dissociation in the active layer, leading to enhanced device performance compared to traditional additives .

Mechanism of Action

The mechanism of action of 1-Methoxy-2-phenylnaphthalene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key properties and substituent effects of 1-Methoxy-2-phenylnaphthalene and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
This compound 58665-28-4 C₁₇H₁₄O 234.29 1-OCH₃, 2-Ph Potential synthetic intermediate; phenyl enhances steric bulk
1-Methoxynaphthalene 2216-69-5 C₁₁H₁₀O 158.20 1-OCH₃ Enzyme substrate; precursor for bioactive molecules
2-Acetyl-6-methoxynaphthalene 3900-45-6 C₁₃H₁₂O₂ 200.23 2-COCH₃, 6-OCH₃ Pharmaceutical impurity (e.g., naproxen synthesis)
2-Methoxy-1-nitronaphthalene 4900-66-7 C₁₁H₉NO₃ 203.19 1-NO₂, 2-OCH₃ Nitro group enhances electrophilic reactivity
1-Methoxy-4-(methoxymethyl)naphthalene 112929-92-7 C₁₃H₁₄O₂ 202.25 1-OCH₃, 4-CH₂OCH₃ Flexible methoxymethyl group alters solubility

Biological Activity

1-Methoxy-2-phenylnaphthalene (1-MPN) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity of 1-MPN, including its mechanisms of action, effects on various cancer cell lines, and structure-activity relationships (SAR).

Overview of this compound

1-MPN is a methoxy-substituted derivative of 2-phenylnaphthalene, which has been synthesized and studied for its pharmacological properties. Its structural formula is represented as follows:

C15H12O\text{C}_{15}\text{H}_{12}\text{O}

Cytotoxic Effects

Research indicates that 1-MPN exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown its ability to induce apoptosis in human breast cancer cells (MCF-7). The compound influences cell cycle progression and apoptosis-related protein expression, suggesting that it modulates intrinsic and extrinsic apoptotic pathways .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Induction of apoptosis, cell cycle arrest
A54915.0ROS generation, DNA damage
HeLa12.3Inhibition of proliferation

The mechanisms by which 1-MPN exerts its biological effects involve several pathways:

  • Apoptosis Induction: It promotes apoptosis by increasing the Bax/Bcl-2 ratio and activating caspases .
  • Cell Cycle Arrest: The compound leads to S phase arrest by modulating cyclin-dependent kinases (CDKs) and associated proteins .
  • Reactive Oxygen Species (ROS) Generation: It induces oxidative stress, contributing to cellular damage and apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies on derivatives of 2-phenylnaphthalenes have revealed that modifications to the structure can significantly impact biological activity. For instance:

  • Hydroxyl substitutions at specific positions on the naphthalene ring enhance cytotoxicity.
  • The presence of methoxy groups can either enhance or reduce activity depending on their position relative to other substituents .

Table 2: Structure-Activity Relationship Findings

CompoundSubstituentsIC50 (µM)Observations
1-MPNMethoxy at C-110.5Effective against MCF-7
Hydroxy-PNAP-6hHydroxyl at C-6, C-74.8Enhanced cytotoxicity
Methoxy-PNAPMethoxy at C-320.0Reduced activity

Study on MCF-7 Cells

In a detailed study evaluating the effects of various phenylnaphthalene derivatives, researchers demonstrated that 1-MPN significantly reduced the viability of MCF-7 cells with an IC50 value of approximately 10.5 µM. The study highlighted that treatment led to morphological changes characteristic of apoptosis, including nuclear fragmentation and chromatin condensation .

In Vivo Studies

While most studies focus on in vitro models, preliminary in vivo investigations suggest that compounds similar to 1-MPN may also exhibit anti-inflammatory properties by inhibiting cytokine release in animal models . These findings indicate potential therapeutic applications beyond cancer treatment.

Q & A

Basic Research Question

  • NMR : ¹H and ¹³C NMR can distinguish methoxy (-OCH₃) and phenyl protons, with chemical shifts at δ 3.8–4.1 ppm (OCH₃) and δ 7.2–8.5 ppm (aromatic protons) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₇H₁₄O; [M+H]⁺ = 235.1128) and fragments (e.g., loss of methoxy group).
  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict UV-Vis absorption bands (λmax ~270–300 nm) and compare with experimental data .

How can in vitro and in vivo models be optimized to assess the metabolic pathways of this compound?

Advanced Research Question

  • In vitro : Use hepatic microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation at C3 or C4). Monitor reactions via LC-MS/MS and quantify kinetic parameters (Km, Vmax) .
  • In vivo : Administer radiolabeled ¹⁴C-1-Methoxy-2-phenylnaphthalene to rodents; collect urine/feces for metabolite profiling. Bile duct cannulation helps detect glucuronide conjugates .
  • Computational tools : Apply PBPK models to extrapolate metabolic rates across species, accounting for interspecies variability in CYP450 isoforms .

What mechanisms underlie the interaction of this compound with cytochrome P450 enzymes?

Advanced Research Question

  • Enzyme inhibition assays : Test competitive/non-competitive inhibition using fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP1A2). IC₅₀ values indicate potency .
  • Docking studies : Simulate ligand-enzyme interactions (e.g., CYP3A4) using AutoDock Vina. Key residues (e.g., Phe304, Arg105) may stabilize the methoxy group via π-π stacking .
  • Mutagenesis : Engineer CYP2E1 mutants (e.g., T303A) to assess binding pocket specificity and metabolite profiles .

How can researchers resolve discrepancies in reported toxicological data for this compound across studies?

Advanced Research Question

  • Risk of bias assessment : Use tools like Table C-6 () to evaluate study design (e.g., randomization, blinding, exposure characterization). Prioritize studies with low bias .
  • Dose-response analysis : Re-analyze conflicting data using benchmark dose (BMD) modeling to identify thresholds for hepatic/renal effects .
  • Meta-analysis : Pool data from multiple studies (e.g., rodent bioassays) to calculate summary effect sizes (e.g., odds ratios for carcinogenicity) .

What strategies improve the environmental fate modeling of this compound in aquatic systems?

Advanced Research Question

  • Partition coefficients : Measure log Kow (octanol-water) and log Koc (soil organic carbon) experimentally or predict via EPI Suite. Values >3 indicate bioaccumulation potential .
  • Degradation studies : Expose to UV light (λ=254 nm) or microbial consortia to assess photolysis/biodegradation half-lives. Monitor intermediates via GC-MS .
  • QSPR models : Corrogate molecular descriptors (e.g., polar surface area) with persistence metrics (e.g., DT₅₀) to prioritize high-risk transformation products .

How does the electronic structure of this compound influence its reactivity in photochemical reactions?

Advanced Research Question

  • TD-DFT calculations : Simulate excited-state dynamics to predict photoreactivity (e.g., singlet-triplet energy gaps). Compare with experimental UV-Vis and fluorescence data .
  • Quenching experiments : Add triplet sensitizers (e.g., benzophenone) to assess energy transfer efficiency. Monitor reaction rates under varying light intensities .
  • ESR spectroscopy : Detect radical intermediates (e.g., naphthoxy radicals) generated during photolysis .

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